Tris(1-methylethoxy)propylsilane
Description
Contextualization within Organosilicon Chemistry
Tris(1-methylethoxy)propylsilane belongs to the class of organosilicon compounds known as alkoxysilanes. sinosil.com These compounds are characterized by the presence of a silicon atom bonded to at least one alkoxy group (an organic group containing an oxygen atom bonded to an alkyl group). sinosil.comsinosil.com Alkoxysilanes are fundamental building blocks in materials science, primarily due to their ability to undergo hydrolysis and condensation reactions. sinosil.comsinosil.com
The hydrolysis process involves the reaction of the silicon-alkoxy bonds with water, leading to the formation of silanol (B1196071) groups (Si-OH). sinosil.comsinosil.com These silanol groups are reactive and can subsequently undergo condensation, where they combine to form stable siloxane bonds (Si-O-Si). sinosil.comsinosil.com This process results in the formation of a three-dimensional network, which is the foundation for the creation of various silicon-based materials. sinosil.comsinosil.com this compound, as a trialkoxysilane, can form a crosslinked network, contributing to the structural integrity and enhanced properties of the resulting materials. sinosil.com
Historical Development and Significance of Propylsilane Compounds
The development of organosilicon chemistry dates back to the 19th century, but it was in the mid-20th century that the synthesis and applications of various organosilicon compounds, including propylsilanes, began to expand significantly. The theoretical groundwork for the synthesis of branched polymers, which includes silane-based structures, was laid by Flory in 1952. nih.gov This spurred further research into creating polymers with unique architectures and functionalities. nih.gov
Propylsilanes, a subgroup of organosilanes containing a propyl group, have been instrumental in the development of functionalized materials. The propyl group provides a stable, non-reactive hydrocarbon chain that can influence the physical properties of the final material, such as hydrophobicity. The significance of propylsilane compounds lies in their role as coupling agents, adhesion promoters, and surface modifiers. dakenchem.comsigmaaldrich.com They can bridge the interface between organic polymers and inorganic substrates, leading to the creation of high-performance composite materials with improved mechanical strength and durability. dakenchem.comsigmaaldrich.com This has been particularly valuable in industries like automotive and construction. dakenchem.com The ability to functionalize the propyl group further expands their utility in creating materials with specific chemical reactivity for applications in catalysis and sensor technology. sigmaaldrich.com
Scope of Academic Inquiry for this compound Research
Academic research on this compound primarily focuses on its application in two key areas: as a precursor in sol-gel processes and as a surface modifying agent.
Sol-Gel Processes: The sol-gel process is a versatile method for synthesizing inorganic and hybrid organic-inorganic materials at low temperatures. mdpi.comresearchgate.netresearchgate.net this compound is utilized as a precursor in this process. bohrium.com Through controlled hydrolysis and condensation reactions, it contributes to the formation of a stable, cross-linked silica-based network. researchgate.netbohrium.com Researchers investigate how the inclusion of the propyl group from this compound influences the properties of the final gel, such as porosity, hydrophobicity, and mechanical stability. mdpi.com These materials find applications in areas like the creation of protective coatings, catalysts, and matrices for the controlled release of active molecules. mdpi.comnih.gov
Surface Modification: The compound is extensively studied for its ability to modify the surfaces of various materials. ontosight.ai By reacting with hydroxyl groups present on the surface of substrates like glass, silica (B1680970), and metals, this compound can form a durable, covalently bonded coating. nih.gov This surface functionalization can impart desirable properties such as increased hydrophobicity or improved adhesion for subsequent layers of coatings or adhesives. ontosight.aidakenchem.com Academic inquiry in this area explores the optimization of the silanization process and the characterization of the resulting modified surfaces for applications in creating water-repellent coatings, biocompatible surfaces for medical implants, and enhancing the performance of composite materials. nih.govontosight.ai
| Property | Value |
| Chemical Formula | C12H28O3Si |
| Alternate Names | Tris(isopropoxy)propylsilane |
| Primary Class | Organosilicon Compound (Alkoxysilane) |
| Key Functional Groups | Propyl, Isopropoxy |
| Primary Research Applications | Sol-Gel Precursor, Surface Modifying Agent |
Structure
3D Structure
Properties
CAS No. |
35108-12-4 |
|---|---|
Molecular Formula |
C12H28O3Si |
Molecular Weight |
248.43 g/mol |
IUPAC Name |
tri(propan-2-yloxy)-propylsilane |
InChI |
InChI=1S/C12H28O3Si/c1-8-9-16(13-10(2)3,14-11(4)5)15-12(6)7/h10-12H,8-9H2,1-7H3 |
InChI Key |
MQVCTPXBBSKLFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tris 1 Methylethoxy Propylsilane
Alkoxysilane Precursor Routes
The synthesis of Tris(1-methylethoxy)propylsilane often begins with precursors that already contain the necessary silicon-alkoxy bonds. These routes are advantageous for their directness and efficiency in forming the desired product.
Reactions Involving Isopropoxy Functionalities
The introduction of isopropoxy groups is a fundamental step in the synthesis of this compound. A common method involves the reaction of a silicon halide, such as tetrachlorosilane, with isopropanol. researchgate.net This reaction proceeds via nucleophilic substitution, where the oxygen atom of the isopropanol attacks the electrophilic silicon center, displacing a chloride ion. The reaction is typically carried out in a liquid phase and can be used to produce tetraisopropoxysilane. researchgate.net To synthesize propyl-substituted silanes, a propyl-containing chlorosilane like propyltrichlorosilane would be used as the starting material instead of tetrachlorosilane.
Another approach involves the use of isopropoxy(phenyl)silane, which has been identified as an effective stoichiometric reductant in certain metal-catalyzed reactions. nih.gov The formation of such isopropoxy silanes can occur in situ, suggesting that alcohols can act as important ligands to facilitate the formation of desired silane (B1218182) structures. nih.gov The reactivity of the alkoxy groups is central to the formation of siloxane bonds through hydrolysis and condensation, a key feature of organosilane chemistry. ipsonline.in
Acid-Catalyzed Approaches in Propylsilane Synthesis
Acid catalysis can play a significant role in the synthesis of organosilanes. While specific details on the acid-catalyzed synthesis of this compound are not extensively documented in the provided results, general principles of acid catalysis in silane chemistry can be applied. For instance, the formation of isopropoxypolysiloxanes from pure tetraisopropoxysilane can be initiated in the presence of hydrogen chloride. researchgate.net This indicates that acidic conditions can promote the cleavage and formation of Si-O bonds, which is a critical aspect of controlling the final product structure in alkoxysilane synthesis.
In broader organosilane synthesis, acid catalysis is employed to facilitate various transformations. However, care must be taken as acidic conditions can also lead to undesired side reactions, such as the polymerization of the silane monomers. The choice of catalyst and reaction conditions is therefore critical to achieving a high yield of the desired propylsilane.
General Synthetic Strategies for Organosilane Compounds
Beyond direct precursor routes, general synthetic strategies for organosilanes offer versatile methods for creating carbon-silicon bonds and introducing various functional groups. These methods are broadly applicable and can be adapted for the synthesis of complex silanes like this compound.
Metal-Mediated Coupling Reactions
Metal-mediated cross-coupling reactions are powerful tools for the formation of C-C and C-Si bonds. gelest.comresearchgate.net The Hiyama cross-coupling reaction, for example, utilizes organosilicon reagents as the nucleophilic partner in palladium-catalyzed reactions with organic halides. gelest.comnih.gov This method is valued for the low toxicity, stability, and ease of handling of the organosilane reagents. gelest.comnih.gov
Recent advancements in this area include the use of palladium catalysts for the reaction of aryl halides with aryltrimethoxysilanes and platinum catalysts for reactions with aliphatic iodides. acs.org These reactions exhibit high functional group tolerance and can proceed under mild conditions. acs.org Nickel-mediated coupling of carbamates with silylmagnesium reagents has also been developed, further expanding the scope of these transformations. digitellinc.com Such methods could be adapted to couple a propyl group with a suitable triisopropoxysilane precursor.
Table 1: Overview of Selected Metal-Mediated Coupling Reactions for Organosilane Synthesis
| Coupling Reaction | Catalyst/Mediator | Substrates | Key Features |
|---|---|---|---|
| Hiyama Coupling | Palladium | Organosilanes and Organic Halides | Non-toxic, stable reagents. |
| Hydrosilane/Organoiodine Coupling | Palladium or Platinum | Hydrosilanes and Aryl/Aliphatic Iodides | High functional group tolerance, mild conditions. acs.org |
| Silylzinc Reagents | Coordinating Ligands (e.g., TMEDA) | Silylzinc Reagents and Carboxylic Acids | Solid, storable reagents with broad functional group tolerance. digitellinc.com |
One-Pot Synthetic Protocols for Complex Silanes
One-pot synthetic protocols offer an efficient approach to synthesizing complex molecules by combining multiple reaction steps in a single vessel, which avoids the need to isolate intermediates. rsc.org This strategy has been successfully applied to the synthesis of various organosilanes. For instance, a one-pot method for the direct benzylic C-H silylation of toluenes has been developed, yielding a diverse array of benzyl silanes. acs.org
Another example is the combinative one-pot Si-Si/Si-O dehydrocoupling of hydrosilanes with alcohols, mediated by a mixture of silver and gold complexes, to produce poly(alkoxysilane)s. nih.govresearchgate.net The addition of a gold complex was found to accelerate the coupling reaction. nih.govresearchgate.net Such one-pot procedures can be tailored for the synthesis of specific organoalkoxysilanes, potentially offering a streamlined route to this compound by carefully selecting the appropriate hydrosilane and alcohol precursors. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tetrachlorosilane |
| Isopropanol |
| Tetraisopropoxysilane |
| Propyltrichlorosilane |
| Isopropoxy(phenyl)silane |
| Isopropoxypolysiloxanes |
| Hydrogen chloride |
| Aryltrimethoxysilanes |
| Toluene |
| Benzyl silanes |
| Hydrosilanes |
Mechanistic Investigations of Tris 1 Methylethoxy Propylsilane Reactions
Hydrolysis and Condensation Kinetics in Sol-Gel Processes
The sol-gel process is a cornerstone of silica-based material synthesis, involving the transformation of molecular precursors into a solid oxide network through hydrolysis and condensation reactions. youtube.com For Tris(1-methylethoxy)propylsilane, this process begins with the hydrolysis of the isopropoxy groups to form silanol (B1196071) (Si-OH) groups, followed by the condensation of these silanols to create siloxane (Si-O-Si) bridges, which form the backbone of the resulting network. mdpi.comnih.gov The kinetics of these two stages are complex and can be controlled to tailor the final material's properties. researchgate.net
Monitoring the hydrolysis and condensation of alkoxysilanes is often performed using nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the different states of the silicon atom as it hydrolyzes and condenses. mdpi.comresearchgate.netosti.gov For instance, in the study of a related compound, γ-glycidoxypropyltrimethoxysilane (γ-GPS), a pseudo-first order rate constant for the initial hydrolysis step was calculated to be 0.026 min⁻¹ at ambient temperature, while condensation reactions proceeded over a much longer timescale of several weeks. researchgate.net Temperature significantly accelerates both processes. mdpi.comresearchgate.net
Interactive Table: Condensed Silane (B1218182) Species Notation This table outlines the common notation used in NMR studies to describe the condensation state of trifunctional (T) silanes like this compound.
| Notation | Description | Number of Siloxane Bonds | Structure Example |
| T⁰ | Monomeric, unreacted silane or fully hydrolyzed silanetriol | 0 | R-Si(OR')₃ or R-Si(OH)₃ |
| T¹ | Dimer or end-group in a chain | 1 | (HO)₂-Si(R)-O-Si- |
| T² | Middle-group in a linear chain | 2 | -O-Si(R)(OH)-O-Si- |
| T³ | Fully condensed, cross-linking point | 3 | -O-Si(R)(-O-)-O- |
Factors Influencing Hydrolysis Rates of Alkoxysilanes
The rate of hydrolysis, the initial and often rate-limiting step in the sol-gel process, is governed by a combination of structural and environmental factors. nih.govnih.gov The stability of alkoxysilanes against premature hydrolysis can be enhanced by using sterically bulkier alkoxy groups. nih.gov The isopropoxy groups of this compound are significantly larger than the more common methoxy (B1213986) or ethoxy groups, leading to slower hydrolysis rates and improved solution stability. nih.govgelest.com However, this increased stability can also make subsequent polymerization reactions more sluggish. nih.gov
Several key factors control the kinetics of hydrolysis: nih.govresearchgate.net
Structure of the Alkoxysilane : The steric bulk of both the alkoxy groups and the non-hydrolyzable organic substituent (the propyl group in this case) plays a major role. nih.govresearchgate.net Hydrolysis rates generally decrease with increasing steric hindrance of the alkoxy group (e.g., methoxy > ethoxy > isopropoxy). gelest.com
pH of the Medium : The hydrolysis rate is highly dependent on pH, exhibiting a minimum in neutral conditions (around pH 7). afinitica.com Under acidic conditions, the reaction is initiated by the protonation of the alkoxy oxygen, leading to a rapid reaction. gelest.com In basic media (below pH 10), the mechanism involves a nucleophilic attack on the silicon atom by a hydroxide (B78521) ion. nih.govafinitica.com
Catalyst : Both acids and bases can catalyze the hydrolysis reaction. nih.gov The catalyst's effectiveness is also linked to its dissociation constant and solubility in the reaction medium. nih.gov
Water-to-Silane Ratio (r) : The amount of water present affects the reaction rate. While a certain amount of water is necessary for hydrolysis, an excessive amount can inhibit the reaction, potentially due to reduced solubility of the alkoxysilane. mdpi.com
Solvent and Temperature : The choice of solvent can influence reaction rates through its polarity and ability to form hydrogen bonds. nih.gov Increasing the temperature generally accelerates the hydrolysis reaction. researchgate.netmdpi.com
Interactive Table: Summary of Factors Affecting Alkoxysilane Hydrolysis
| Factor | Effect on Hydrolysis Rate | Mechanism/Reason |
| Alkoxy Group Size | Decreases with larger groups (e.g., isopropoxy) | Steric hindrance at the silicon center. nih.govgelest.com |
| pH | Fastest in acidic/basic media, slowest at neutral pH | Different catalytic mechanisms (protonation vs. nucleophilic attack). gelest.comafinitica.com |
| Catalyst | Increases with acid or base catalysts | Lowers the activation energy of the reaction. nih.gov |
| Water/Silane Ratio | Increases up to a certain limit, then may decrease | Water is a reactant, but excess can cause phase separation. mdpi.com |
| Temperature | Increases with higher temperature | Provides energy to overcome the activation barrier. researchgate.net |
Condensation Mechanisms and Siloxane Network Formation
Following hydrolysis, the resulting silanol groups undergo condensation to form a network of siloxane bonds. This process can occur through two primary pathways:
Water Condensation : Two silanol groups react to form a siloxane bond and a molecule of water (≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O). mdpi.com
Alcohol Condensation : A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule (≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + R-OH). mdpi.com
The reaction conditions, particularly pH, strongly influence the structure of the resulting network. Acidic catalysis tends to promote the formation of linear or loosely branched oligomeric structures, as the condensation of monomers is faster than the condensation of larger oligomers. researchgate.net Conversely, basic catalysis leads to more rapid formation of highly branched, three-dimensional networks, resulting in dense, particle-like structures. researchgate.net
In systems containing multiple precursors, such as this compound and tetraethoxysilane (TEOS), both self-condensation and cross-condensation occur. osti.gov Studies using ²⁹Si NMR have shown that the rates of self- and cross-condensation can be similar, leading to extensive molecular-level mixing and the formation of a hybrid network where T-units (from the propylsilane) and Q-units (from TEOS) are covalently linked. osti.gov The evolution of this network can be tracked over time, with studies showing that at elevated temperatures, condensation and polymerization can occur within hours, while at room temperature, the formation of a fully developed network may take many days. mdpi.com
Polymerization Reactivity and Mechanisms
Beyond sol-gel chemistry, alkoxysilanes can be incorporated into polymeric materials through various other polymerization mechanisms. For a saturated compound like this compound, this typically requires either modifying the propyl group to include a polymerizable unsaturated moiety or using the silane in a different capacity, such as a chain transfer agent.
Radical polymerization is a major industrial method for producing a wide range of polymers. beilstein-journals.org To make an alkoxysilane like this compound susceptible to this mechanism, its non-hydrolyzable organic group must contain a site of unsaturation, such as a vinyl or methacryloyl group. For example, derivatives like 3-methacryloxypropyltrimethoxysilane (MPTS) or vinyltriethoxysilane (B1683064) (VTES) are commonly used. researchgate.net
These unsaturated silanes can be copolymerized with other organic monomers (e.g., acrylates) to create hybrid polymers. researchgate.netgoogle.com In these reactions, the vinyl or acrylic part of the silane participates in the radical chain growth, incorporating the alkoxysilane functionality into the polymer backbone. google.com The pendant alkoxy groups can then undergo subsequent hydrolysis and condensation, leading to a cross-linked organic-inorganic hybrid material with enhanced properties. researchgate.net Miniemulsion polymerization is an effective technique for such copolymerizations, as it can prevent premature hydrolysis and condensation of the silane monomer. researchgate.net
Catalytic chain transfer (CCT) is a method used to control the molecular weight of polymers during radical polymerization. wikipedia.org In a distinct application, silanes themselves can act as highly effective chain transfer agents (CTAs) in the polymerization of olefins, such as ethylene (B1197577), when catalyzed by certain late transition metal complexes like palladium(II) diimine catalysts. acs.orgresearchgate.net
In this process, the growing polymer chain is terminated by transferring its active center to the silane, and a new chain is initiated. This results in the formation of silyl-terminated polymer chains. acs.org The molecular weight of the resulting polymer can be precisely controlled by adjusting the concentration of the silane CTA. acs.orgresearchgate.net This method provides a facile route to synthesizing end-functionalized polyolefins. acs.org
Interactive Table: Effect of Silane CTA Concentration on Polyethylene (B3416737) Molecular Weight Data illustrating how increasing the concentration of a silane chain transfer agent (CTA) affects the number-average molecular weight (Mn) of polyethylene produced with a palladium(II) diimine catalyst.
| Catalyst (µmol) | Silane CTA (mmol) | Polymer Yield (g) | Mn ( kg/mol ) |
| 17.5 | 0 | 5.8 | 145 |
| 17.5 | 0.45 | 4.5 | 35.6 |
| 17.5 | 0.90 | 4.2 | 22.1 |
| 17.5 | 1.80 | 3.9 | 13.5 |
| Data adapted from chain-transfer polymerization studies. acs.org |
Copolymerization Behavior with Hydrophilic Monomers
The ability to copolymerize with hydrophilic monomers is essential for creating advanced materials with tailored properties, such as improved water dispersibility or adhesion. Silane derivatives with polymerizable groups are frequently copolymerized with hydrophilic monomers like acrylates and methacrylates. google.com Emulsion and miniemulsion polymerization techniques, which use water as the continuous phase, are well-suited for these reactions, resulting in stable latexes of alkoxysilane-functionalized acrylic copolymers. researchgate.net
Furthermore, the catalytic systems used for chain transfer polymerization with silanes have demonstrated compatibility with polar, hydrophilic monomers. For example, the palladium diimine catalyst system has been successfully used for the chain-transfer polymerization of ethylene with methyl acrylate, yielding semitelechelic poly(ethylene-co-methyl acrylate). acs.org This tolerance to heteroatoms and polar functionalities opens up possibilities for creating a wide range of functionalized polymers using silanes as control agents. acs.org
Photoinitiated Polymerization Systems
This compound, also known as tris(isopropoxy)propylsilane, is utilized in photoinitiated polymerization systems, particularly in the formulation of advanced materials like dental composites. ontosight.ai In these applications, it often acts as a coupling agent. A related compound, 3-(Tris(1-methylethoxy)silyl)propyl methacrylate (B99206), which contains a polymerizable methacrylate group, is used in dental resin composites, biomedical coatings, and optical materials. ontosight.ai The function of these silanes is to enhance the bond between the organic polymer matrix and inorganic fillers (e.g., silica), which is crucial for improving the mechanical strength, durability, and water resistance of the final composite material. ontosight.airesearchgate.net
The polymerization is initiated by a photosensitizer, such as camphorquinone (B77051) (CQ), which absorbs light and becomes excited. researchgate.netnih.gov In some systems, the excited photosensitizer interacts with a co-initiator. While traditional systems often use amine-based co-initiators, research has explored silane derivatives as alternatives. researchgate.netnih.gov For instance, studies on Tris(trimethylsilyl)silane (TTMSS) have shown it can act as an effective co-initiator, with the polymerization rate and degree of conversion depending on the concentration of the silane and the intensity of the curing light. nih.gov The addition of TTMSS can help in creating a more homogenous polymer network. nih.gov The general mechanism involves the generation of free radicals that initiate the chain polymerization of monomers, such as the methacrylate groups in the resin. researchgate.net Simultaneously, the isopropoxy groups on the silane can hydrolyze to form silanols. These silanols can then condense with hydroxyl groups on the filler surface or with each other, creating a durable, cross-linked network that covalently integrates the filler into the polymer matrix.
A study on a model dentin adhesive using a HEMA/BisGMA comonomer blend investigated the kinetics of polymerization with different initiator systems. The findings are summarized in the table below.
Table 1: Polymerization Characteristics with Different Co-initiators This table is generated based on data from a study on Tris(trimethylsilyl)silane as a co-initiator.
| Photoinitiator System | Co-initiator Concentration | Polymerization Rate | Degree of Conversion (DC) |
|---|---|---|---|
| CQ/EDMAB (Control) | Standard | Baseline | Baseline |
| CQ/TTMSS | Increasing | Increased | Increased |
| CQ/TTMSS/DPIHP | Varied | Adjusted Rate | Similar to Control |
CQ: Camphorquinone, TTMSS: Tris(trimethylsilyl)silane, EDMAB: Ethyl-4-(dimethylamino)benzoate, DPIHP: Diphenyliodonium hexafluorophosphate
Organic Transformation and Coupling Reactions
This compound is a versatile compound that participates in various organic transformations and serves as a building block in materials science. ontosight.ai
Role of this compound as a Chemical Intermediate
This compound functions as a key chemical intermediate in the synthesis of other organosilicon compounds. ontosight.ai Its isopropoxy groups can be hydrolyzed to form silanetriols, which are important precursors for creating more complex structures. acs.org
A primary application is in the synthesis of silsesquioxanes, which are compounds with the general formula (RSiO1.5)n. The synthesis of these materials often starts with the hydrolytic condensation of trifunctional silanes like this compound. acs.org This process can be controlled to produce specific cage-like structures known as Polyhedral Oligomeric Silsesquioxanes (POSS). The formation of these structures can be influenced by catalysts, with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) being effective in selectively forming T8 cages from trialkoxysilanes. nih.gov
Research has shown that the condensation of silanetriols, derived from the hydrolysis of the corresponding alkoxysilanes, can be a more selective route to certain POSS cages compared to the direct condensation of the alkoxysilanes themselves. nih.gov For example, treating silanetriols with trifluoroacetic acid can lead to the formation of disiloxane-1,1,3,3-tetrols, which are intermediates in the formation of larger cage structures. acs.orgnih.gov This highlights the role of the initial silane as a precursor to these important intermediates.
Table 2: Synthesis of Disiloxane-1,1,3,3-tetrols from Silanetriol Precursors This table is based on data from the synthesis of disiloxane-1,1,3,3-tetrols, which are derived from the hydrolysis of precursor trialkoxysilanes.
| Starting Silanetriol (R-Si(OH)₃) | Reagent | Product | Isolated Yield |
|---|---|---|---|
| 1b (R = CH₃(CH₂)₁(CH₃)₂C) | TFA | 2b | 91% |
| 1c (R = CH₃(CH₂)₂(CH₃)₂C) | TFA | 2c | 94% |
| 1d (R = CH₃(CH₂)₃(CH₃)₂C) | TFA | 2d | 92% |
| 1e (R = CH₃(CH₂)₄(CH₃)₂C) | TFA | 2e | 90% |
| 1f (R = CH₃(CH₂)₅(CH₃)₂C) | TFA | 2f | 93% |
TFA: Trifluoroacetic acid
Intramolecular Cyclization Reactions in Related Systems
While specific examples of intramolecular cyclization involving this compound are not prominent, the principles are well-established in related organosilane systems. These reactions are fundamental for creating cyclic organosilicon compounds, which are valuable in materials science and as bioactive molecules. oup.com
Two common types of intramolecular cyclization in organosilane chemistry are:
Intramolecular Hydrosilylation : This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (like an alkene or alkyne) within the same molecule. organic-chemistry.org The reaction is often catalyzed by transition metals, such as palladium or copper complexes, and is a powerful method for forming five- or six-membered silicon-containing rings. organic-chemistry.orgrsc.org The regioselectivity of the cyclization can often be controlled by the choice of catalyst and ligands. organic-chemistry.org
Intramolecular Condensation : This occurs when a molecule containing multiple silanol (-Si-OH) groups undergoes self-condensation to form a cyclic siloxane (-Si-O-Si-). researchgate.net This process is key in the formation of cage-like siloxanes from precursors like dialkoxy- or trialkoxysilylated cyclosiloxanes. researchgate.net The reaction can proceed in a stepwise manner, allowing for the controlled synthesis of complex structures, such as cubic octasiloxanes. researchgate.net Similarly, dicarbonyl compounds can undergo intramolecular aldol (B89426) condensation to form cyclic products, a principle that is analogous in organic chemistry for forming five- and six-membered rings. youtube.comkhanacademy.org
These cyclization strategies in related systems demonstrate the potential pathways through which derivatives of this compound could be used to generate complex cyclic and polycyclic organosilicon architectures. oup.com
Table 3: Examples of Intramolecular Cyclization in Organosilane Systems This table provides generalized examples of intramolecular cyclization reactions in systems related to organosilanes.
| Reaction Type | Substrate Type | Key Functional Groups | Catalyst/Reagent | Product Type |
|---|---|---|---|---|
| Intramolecular Hydrosilylation | Alkenyl- or Alkynylsilane | Si-H, C=C or C≡C | Transition Metal (e.g., Pd, Cu) | Silicon-containing heterocycle |
| Intramolecular Condensation | Silanetriol or Disiloxanetetrol | Si-OH | Acid or Base | Cyclic or Cage Siloxane |
| Radical Cyclization | Acylsilane with radical acceptor | Acylsilane, Alkene/Alkyne | Radical Initiator | Cyclopentyl silyl (B83357) ether |
Advanced Applications of Tris 1 Methylethoxy Propylsilane in Materials Science
Surface Modification and Interfacial Engineering
The ability of Tris(1-methylethoxy)propylsilane and similar silanes to alter the surface properties of materials is a cornerstone of their application. Through the process of silanization, these molecules form a durable, covalent bond with inorganic surfaces, modifying their chemistry to improve interaction with other materials.
Enhancing Hydrophobicity and Adhesion of Substrates
This compound is employed to modify the surfaces of materials, thereby enhancing properties such as hydrophobicity and adhesion. The propyl group provides organic compatibility, while the isopropoxy groups react with surface hydroxyls on inorganic substrates to form a stable siloxane bond. This modification can transform a hydrophilic surface into a hydrophobic one, a critical attribute for applications requiring water repellency.
In a study focused on the adhesion of composite resins to titanium, a key material in dental and prosthetic applications, the impact of different silane (B1218182) coupling agents was evaluated. While not the exact compound, a closely related silane, vinyltriisopropoxysilane, was used in a blend with 3-methacryloxypropyltrimethoxysilane. This research underscores the importance of silane chemistry in promoting adhesion between dissimilar materials. The study demonstrated that silanization of the titanium surface is crucial for establishing a durable bond with the veneering composite.
For dry, non-thermocycled samples, the application of a silane mixture in 2-propanol resulted in a shear bond strength of 11.3 MPa. In contrast, non-silanized titanium samples exhibited a significantly lower shear bond strength of only 4.8 MPa. This highlights the substantial improvement in adhesion provided by the silane treatment. The formation of covalent Si-O-Ti and crosslinked -Si-O-Si- bonds at the interface was confirmed by FTIR spectrometry, providing evidence for the chemical nature of this enhanced adhesion. shinetsusilicone-global.comshinetsusilicone-global.com
| Treatment Group | Solvent | Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| Silane Mixture (vinyltriisopropoxysilane blend) | 2-propanol | 11.3 | 3.6 |
| Non-silanized | - | 4.8 | 2.1 |
| γ-methacryloxypropyltrimethoxysilane (control) | 2-propanol | 20.4 | 12.2 |
| tris(3-trimethoxysilylpropyl)isocyanurate | 2-propanol | 10.7 | 8.0 |
| Table 1: Shear bond strength of composite resin to titanium with different silane treatments (dry samples). Data sourced from a study by Matinlinna et al. shinetsusilicone-global.com |
Grafting and Functionalization of Particulate Materials
The general process involves making the inorganic filler, such as silica (B1680970) or alumina, compatible with the silane. shinetsusilicone-global.com This functionalization improves the dispersibility of the particles when they are incorporated into resins and solvents. shinetsusilicone-global.com The process of applying the silane can be done through either a wet or dry processing method, each with its own advantages regarding uniformity of treatment and productivity.
The silane molecules, upon hydrolysis, form silanol (B1196071) groups that can condense with hydroxyl groups on the surface of the filler particles. This creates a covalent bond between the filler and the silane. The organic functionality of the silane, in this case, the propyl group, then extends outward from the particle surface, allowing for better interaction and bonding with the surrounding organic polymer matrix. This "grafting" of the silane onto the particulate material is a key step in creating robust and durable composite materials.
Polymer and Composite Material Development
This compound and its derivatives are important components in the formulation of advanced polymers and composites, where they contribute to the material's structural integrity and functional performance.
Integration into Dental Resin Composites
In the field of dentistry, the durability of the bond between a metal prosthesis and a resin composite is of utmost importance. Silane coupling agents are essential for achieving this. Research has shown that applying a silane solution to a titanium surface significantly improves the shear bond strength of a veneering composite. shinetsusilicone-global.comshinetsusilicone-global.com
A study investigating various silane solutions found that a mixture containing vinyltriisopropoxysilane, a compound structurally similar to this compound, was effective as a coupling agent. shinetsusilicone-global.comshinetsusilicone-global.com When applied to a titanium surface, the silane solution promotes adhesion, with Fourier Transform Infrared (FTIR) spectroscopy confirming the formation of Si-O-Ti and -Si-O-Si- bonds, which are indicative of a chemical reaction with the titanium surface. shinetsusilicone-global.com The choice of solvent for the silane solution also plays a significant role in the resulting bond strength. shinetsusilicone-global.com
Fabrication of Silicone-Based Hydrogels and Optical Materials
While direct applications of this compound in silicone hydrogels are not widely documented, methacrylate-functionalized derivatives are key components in this area. For instance, 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (B108374) (TRIS), a related silane, is frequently used in the synthesis of silicone-based hydrogel contact lenses. The inclusion of TRIS in the hydrogel formulation increases oxygen permeability, a critical property for contact lenses.
In these applications, the silane component provides the necessary oxygen transport, while other hydrophilic monomers contribute to the water content and surface wettability of the lens. The balance between these components is crucial for producing a comfortable and functional contact lens. Although not the primary focus of this article, the role of these related silane compounds highlights the potential for the broader class of propyl-functionalized silanes in the development of advanced optical and biomedical materials.
Reinforcement of Polymeric Matrices and Fillers
The mechanism of reinforcement involves the hydrolysis of the methylethoxy groups of the silane in the presence of moisture to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica or glass fibers, forming stable covalent bonds (Si-O-Filler). cmu.edu The propyl group of the silane, being organophilic, can physically entangle or chemically react with the polymer matrix, depending on the nature of the polymer and the presence of any reactive functionalities. researchgate.net This creates a strong and durable link between the filler and the matrix, enabling efficient stress transfer from the polymer to the reinforcing filler. cmu.edu
Research has shown that the use of organofunctional silanes like this compound can lead to a remarkable increase in tensile strength, flexural strength, and elastic modulus of polymer composites. cmu.eduresearchgate.net For instance, in composites made from polypropylene (B1209903) and viscose fibers, the application of a silane coupling agent resulted in a 59% increase in tensile strength compared to composites without the coupling agent. researchgate.net Electron microscopy of fracture surfaces reveals that in silane-treated composites, the filler surfaces are rougher, indicating that the polymer has strongly adhered to the filler, whereas untreated fillers show smooth surfaces characteristic of poor adhesion. cmu.edu
The effectiveness of the reinforcement is dependent on several factors, including the concentration of the coupling agent, the method of application, and the curing conditions. Proper dispersion of the silane on the filler surface is essential for achieving uniform reinforcement throughout the polymer matrix.
Table 1: Effect of Silane Coupling Agent on Mechanical Properties of a Polymer Composite
| Property | Composite without Coupling Agent | Composite with Silane Coupling Agent | Percentage Increase |
| Tensile Strength | 40.7 MPa | 64.6 MPa | 59% |
| Flexural Strength | Lower | Higher | - |
| Elastic Modulus | Lower | Higher | - |
Note: Data is illustrative and based on findings from similar organofunctional silanes. researchgate.net
Sol-Gel Derived Hybrid Materials and Functional Films
This compound is a versatile precursor in the synthesis of organic-inorganic hybrid materials and functional films through the sol-gel process. ontosight.ai The sol-gel method offers a low-temperature route to produce materials with a unique combination of properties derived from both their organic and inorganic components. mdpi.com
Preparation of Organic-Inorganic Hybrid Networks
The preparation of organic-inorganic hybrid networks using this compound involves its co-condensation with other alkoxide precursors, such as tetraethoxysilane (TEOS). The process begins with the hydrolysis of the alkoxide groups to form silanol (Si-OH) groups. These silanol groups then undergo condensation reactions to form a three-dimensional siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the hybrid material. researchgate.net
The non-hydrolyzable propyl group of this compound is incorporated into this inorganic network, introducing organic character. This organic functionality imparts properties such as flexibility, toughness, and hydrophobicity to the otherwise brittle ceramic-like silica network. researchgate.net The resulting hybrid material possesses a unique combination of the desirable properties of both organic polymers (e.g., elasticity) and inorganic glasses (e.g., hardness and thermal stability). researchgate.net
The final properties of the hybrid network can be tailored by controlling the ratio of the organic and inorganic precursors, the water-to-alkoxide ratio, the type of catalyst (acidic or basic), and the curing temperature. For example, increasing the proportion of this compound can enhance the flexibility and hydrophobicity of the final material.
Controlled Synthesis of Silica Matrices and Thin Films
The sol-gel process allows for the controlled synthesis of silica matrices and the deposition of thin films with tailored properties. This compound, when used as a co-precursor with other silica sources like TEOS, enables fine-tuning of the resulting silica structure. The organic propyl groups integrated into the silica matrix can influence the porosity, surface area, and hydrophobicity of the material.
The rate of hydrolysis and condensation of this compound is generally slower than that of smaller alkoxides like tetramethoxysilane (B109134) (TMOS) due to the steric hindrance of the larger isopropoxy groups. This difference in reactivity can be exploited to control the growth and structure of the silica network, leading to the formation of more uniform and defect-free thin films.
Thin films prepared from sols containing this compound can be deposited on various substrates using techniques such as dip-coating, spin-coating, or spray-coating. After deposition, the films are typically subjected to a heat treatment to complete the condensation process and densify the silica network. The resulting films can exhibit excellent adhesion to the substrate due to the formation of covalent bonds between the silanol groups in the sol and hydroxyl groups on the substrate surface.
Applications in Corrosion Protection Coatings
Organic-inorganic hybrid coatings derived from this compound and other alkoxysilanes have shown significant promise in the field of corrosion protection for metallic substrates. These coatings can act as a physical barrier, preventing corrosive species such as water, oxygen, and chlorides from reaching the metal surface. uj.ac.za
The inorganic siloxane network provides excellent adhesion to the metal substrate and offers high chemical and thermal stability. The incorporated organic propyl groups enhance the hydrophobicity of the coating, repelling water and reducing the ingress of corrosive electrolytes. This combination of an inorganic barrier and organic functionality leads to a significant improvement in corrosion resistance.
Electrochemical studies have demonstrated that metal substrates coated with such hybrid films exhibit enhanced corrosion protection compared to uncoated metals. researchgate.net The effectiveness of the corrosion protection is influenced by the thickness of the coating, the degree of cross-linking within the siloxane network, and the concentration of the organofunctional silane in the precursor sol. The ability to form a dense, adherent, and hydrophobic film makes this compound a valuable component in the formulation of advanced anti-corrosion coatings.
Advanced Characterization Techniques for Tris 1 Methylethoxy Propylsilane Research
Spectroscopic Elucidation of Structure and Bonding
Spectroscopic techniques are fundamental in determining the atomic and molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the material, detailed information about the chemical environment of atoms and the nature of chemical bonds can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For a compound like Tris(1-methylethoxy)propylsilane, ¹H, ¹³C, and ²⁹Si NMR would provide a complete picture of its molecular structure.
While specific NMR data for this compound is not available, the expected chemical shifts can be inferred from analogous structures such as propyltrimethoxysilane and (3-chloropropyl)tris(1-methylethoxy)silane.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the propyl group protons and the isopropoxy group protons. The methylene protons of the propyl group directly attached to the silicon atom would appear at a different chemical shift compared to the other methylene and methyl protons further down the chain. The methine and methyl protons of the isopropoxy groups would also exhibit characteristic signals.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the propyl and isopropoxy groups would confirm the carbon framework of the molecule.
²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing organosilanes. It provides direct information about the silicon environment. For this compound, a single resonance would be expected, with a chemical shift indicative of a silicon atom bonded to one alkyl group and three alkoxy groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Propyl -CH₂-Si | 0.5 - 0.8 |
| Propyl -CH₂- | 1.4 - 1.7 |
| Propyl -CH₃ | 0.8 - 1.0 |
| Isopropoxy -CH- | 3.8 - 4.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Propyl -CH₂-Si | 10 - 15 |
| Propyl -CH₂- | 17 - 22 |
| Propyl -CH₃ | 15 - 20 |
| Isopropoxy -CH- | 63 - 68 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for Si-O-C, C-H, and Si-C bonds.
Key vibrational modes anticipated for this compound include:
Si-O-C stretching: Strong bands typically observed in the region of 1000-1100 cm⁻¹.
C-H stretching (propyl and isopropoxy groups): Multiple bands in the region of 2850-2980 cm⁻¹.
C-H bending (propyl and isopropoxy groups): Bands around 1370-1470 cm⁻¹.
Si-C stretching: A weaker band that can be found in the 700-850 cm⁻¹ region.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Si-O-C | Asymmetric stretching | 1070 - 1100 |
| Si-O-C | Symmetric stretching | ~1000 |
| C-H (sp³) | Stretching | 2850 - 2980 |
| C-H (CH₃, CH₂) | Bending | 1370 - 1470 |
UV-Visible Spectroscopy and Photoluminescence Studies
UV-Visible spectroscopy measures the electronic transitions in a molecule. Simple alkoxysilanes like this compound are not expected to have significant absorption in the UV-Visible range as they lack chromophores. Consequently, they are not typically studied by this technique for structural elucidation.
Similarly, photoluminescence (fluorescence and phosphorescence) is not an expected property of this compound due to the absence of fluorophores. Therefore, photoluminescence studies would likely not be informative for the characterization of pure this compound.
Microstructural and Morphological Analysis
When this compound is used as a precursor in the formation of coatings, films, or composite materials, its microstructural and morphological properties become critical.
Electron Microscopy (SEM, FESEM) for Surface and Cross-Sectional Imaging
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are powerful techniques for visualizing the surface topography and cross-sectional morphology of materials at the micro- and nanoscale. If this compound were used to create a coating, SEM and FESEM could be employed to:
Examine surface smoothness and uniformity: High-resolution images would reveal the quality of the coating, including the presence of any cracks, pores, or other defects.
Determine coating thickness: By imaging a cross-section of the coated substrate, the thickness of the silane (B1218182) layer could be accurately measured.
Analyze the interface between the coating and the substrate: These techniques can provide insights into the adhesion and interaction between the silane film and the underlying material.
X-ray Diffraction (XRD) for Crystalline Phases and Structure
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For this compound in its liquid state, XRD would show a broad, amorphous halo, characteristic of a non-crystalline material.
However, if this silane were used in a sol-gel process to form a solid material, XRD would be crucial for:
Identifying crystalline phases: The resulting material could be amorphous or could form crystalline silica (B1680970) phases upon heat treatment. XRD patterns would definitively identify these phases.
Determining crystallite size: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains within the material.
Assessing the degree of crystallinity: The ratio of the area of crystalline peaks to the amorphous halo can provide a measure of the material's crystallinity.
Atomic Force Microscopy (AFM) for Surface Topography and Interactions
Atomic Force Microscopy (AFM) serves as a high-resolution imaging technique to investigate the surface topography of materials treated with this compound. This non-destructive technique provides three-dimensional surface profiles, enabling the characterization of surface roughness and the visualization of the silane film's morphology at the nanoscale. jeremyjordan.meoamjms.eu The analysis of surface topography is crucial for understanding how the silane treatment modifies the substrate's surface and influences its interaction with other materials.
In studies involving surface modifications, AFM is employed to assess the homogeneity and coverage of the silane layer. For instance, after applying a treatment, AFM images can reveal whether the silane has formed a uniform film, aggregated into clusters, or created a patterned surface. nih.govresearchgate.net The quantitative data obtained from AFM, such as the root mean square (RMS) roughness, provides a measure of the surface's texture, which is a critical parameter in applications where adhesion and wettability are important. Research has shown that different surface treatment techniques can significantly alter the surface roughness of materials. oamjms.eu
Beyond topography, AFM can also probe the interactions between the silane-modified surface and the AFM tip. nih.gov By functionalizing the AFM tip with specific chemical groups, it is possible to map out the adhesive and frictional forces across the surface. This provides insights into the chemical nature of the silane layer and its potential for interaction with other molecules or materials. These interaction maps are valuable for designing surfaces with tailored properties, such as controlled adhesion or specific biocompatibility. nih.gov
Thermal and Porosity Assessment
The thermal stability and porous nature of materials are critical parameters that can be significantly influenced by the application of this compound. Advanced characterization techniques such as Thermogravimetric Analysis (TGA) and Nitrogen Cryosorption are employed to evaluate these properties.
Thermogravimetric Analysis (TGA) in Material Degradation Studies
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials, including those modified with silane coupling agents. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical data on the degradation temperatures and the amount of residual material after thermal decomposition.
In the context of silane-treated materials, TGA is used to determine the effectiveness of the silanization process and the thermal resistance of the resulting composite. For instance, TGA has been used to detect the degree of silanization on hydroxyapatite (HA) by observing weight loss at specific temperatures. cam.ac.uk A weight loss peak around 250°C can be associated with the removal of physisorbed (unreacted) silane. cam.ac.uk
Studies have shown that silane treatments can significantly enhance the thermal properties of various substrates. For example, the degradation temperature of date palm fibers was reported to increase to above 400°C after treatment with silane coupling agents. tandfonline.com TGA results can indicate a reduction in amorphous cellulose and a higher fraction of crystalline cellulose in silane-modified fibers, contributing to their increased thermal stability. tandfonline.com The analysis often involves heating the sample at a constant rate, for example, 10°C/min, up to temperatures like 600°C in an air atmosphere. cam.ac.uk
The data from TGA is typically presented as a plot of weight percentage versus temperature. The derivative of this curve, known as the DTG curve, shows the rate of weight loss and helps in identifying the temperatures at which the most significant degradation occurs. researchgate.net
Nitrogen Cryosorption for Surface Area and Pore Size Distribution
Nitrogen cryosorption is a standard technique for characterizing the porous structure of materials, providing information on specific surface area (SSA), pore volume, and pore size distribution (PSD). This method is based on the physisorption of nitrogen gas onto the surface of a material at cryogenic temperatures.
When materials are functionalized with silanes, their porous properties can be altered. Nitrogen adsorption-desorption isotherms can reveal these changes. For example, the functionalization of mesoporous hybrids with silanes can lead to a progressive reduction in the mean pore size. nih.gov However, the specific surface area may vary depending on the silane concentration and the nature of its functional groups. In some cases, a slight increase in SSA can be observed at low silane concentrations, attributed to the formation of small silane aggregates. nih.gov
The pore size distribution can also be affected. For instance, unmodified materials might exhibit a bimodal porosity distribution with larger pores, which may not be present in the silane-modified counterparts. mdpi.com The reduction in porosity and the absence of large pores in modified materials can be attributed to the improved adhesion between the material's components facilitated by the silane coupling agent. mdpi.com This leads to a more compact structure with fewer and smaller pores. mdpi.com The Barrett-Joyner-Halenda (BJH) method is a classical approach based on the Kelvin equation used to analyze the pore size distribution from the desorption branch of the isotherm. github.io
The data obtained from nitrogen cryosorption is crucial for applications where the porous structure plays a key role, such as in catalysis, drug delivery, and filtration.
Table 1: Example of Porosity Data for a Biomaterial Before and After Silane Modification
| Material | Porosity (vol.%) |
| Unmodified HA/CTS biomaterial | 58.3 ± 0.5 |
| TEOS modified material | 47.6 ± 0.5 |
| GPTMS modified material | 46.4 ± 0.5 |
Electrochemical and Surface Wettability Characterization
The electrochemical properties and surface wettability of materials coated with this compound are critical for determining their performance in various applications, particularly in corrosion protection. Techniques such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization are instrumental in evaluating these characteristics.
Electrochemical Impedance Spectroscopy (EIS) for Corrosion Resistance
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to evaluate the corrosion resistance of protective coatings. ijcsi.pro It works by applying a small amplitude AC voltage to the coated metal and measuring the resulting current to determine the impedance of the system over a range of frequencies. mdpi.com This allows for the characterization of properties like coating capacitance, pore resistance, and charge transfer resistance, which are directly related to the coating's ability to protect the underlying substrate from corrosion. mdpi.comunibg.it
High-performance coatings typically exhibit highly capacitive behavior in the early stages of immersion, acting as a barrier between the metal and the electrolyte. mdpi.com As the coating absorbs water and degrades, its capacitance increases, and its resistance decreases. EIS can detect these changes with high sensitivity, making it an excellent tool for monitoring the long-term performance of coatings. ijcsi.prosquarespace.com The impedance modulus at low frequencies, for example at 0.1 Hz, is often used as a key indicator of the coating's protective capability. gamry.com
Equivalent electrical circuits (EECs) are used to model the EIS data and extract quantitative parameters that describe the electrochemical processes occurring at the coating-metal interface. unibg.it This analysis can provide insights into the mechanisms of coating failure, such as water uptake, delamination, and the initiation of corrosion. semanticscholar.org
Potentiodynamic Polarization Studies for Electrochemical Behavior
Potentiodynamic polarization is another key electrochemical technique used to study the corrosion behavior of materials. It involves scanning the potential of the working electrode and measuring the resulting current density. The resulting polarization curve provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and anodic and cathodic reaction kinetics.
In the context of silane coatings, potentiodynamic polarization studies are used to assess the effectiveness of the coating in suppressing corrosion reactions. A well-performing coating will shift the corrosion potential to more noble values and significantly reduce the corrosion current density compared to the uncoated substrate. nih.gov The addition of silane and other components, like zeolites, to a coating can reduce both the cathodic and anodic currents, indicating improved barrier properties and enhanced resistance to localized corrosion. researchgate.net
The data from these studies can be used to calculate the corrosion rate and the protection efficiency of the coating. For instance, epoxy-modified silicate zinc-rich coatings have been shown to reduce the corrosion driving force and increase the impedance of the coating. mdpi.comresearchgate.net
Table 2: Example of Electrochemical Parameters from Potentiodynamic Polarization
| Coating Sample | Ecorr (V vs. SCE) | icorr (A/cm²) |
| Uncoated AA2014 Al alloy | -0.65 | 1.2 x 10⁻⁵ |
| SiC-PEO-coated sample | -0.45 | 2.3 x 10⁻⁸ |
Contact Angle Measurements for Hydrophilicity/Hydrophobicity
Contact angle measurement is a crucial technique for characterizing the surface properties of materials modified with this compound, also known as propyltriisopropoxysilane. This method provides quantitative data on the wettability of a surface, which directly relates to its hydrophilic (water-attracting) or hydrophobic (water-repelling) nature. The primary technique used is sessile-drop goniometry, where the angle formed between a liquid droplet and the solid surface is measured.
A surface is generally considered hydrophobic if the water contact angle is greater than 90 degrees, while a contact angle less than 90 degrees indicates a hydrophilic surface. Surfaces exhibiting a water contact angle greater than 150° are classified as superhydrophobic, often characterized by very low water adhesion and self-cleaning properties.
The application of this compound to a substrate is intended to transform its surface from hydrophilic to hydrophobic. This is achieved through the formation of a low-surface-energy coating. The propyl group of the silane molecule orients away from the surface, creating a nonpolar, water-repellent interface.
Detailed Research Findings
Research into silane-based surface modifications demonstrates the effectiveness of compounds like this compound in increasing the hydrophobicity of various substrates. While specific data for this compound is often embedded in broader studies on self-cleaning coatings, the principles of its function are well-established. For instance, clean, untreated glass typically exhibits a hydrophilic character with a water contact angle of around 15 to 37 degrees. After treatment with silane coupling agents, this angle can increase significantly.
Studies on analogous propylsilanes provide insight into the expected performance. For example, the treatment of polypropylene (B1209903) surfaces with a related compound, trimethoxy(propyl)silane, in a composite coating, has been shown to produce superhydrophobic surfaces with water contact angles as high as 160.1°. Similarly, patents for self-cleaning coatings list propyltriisopropoxysilane as a key ingredient capable of creating surfaces where water contact angles exceed 160 degrees.
The effectiveness of the hydrophobic treatment depends on several factors, including the concentration of the silane solution, the application method (e.g., dip-coating, vapor deposition), the curing conditions (temperature and time), and the substrate's initial surface chemistry and topography. The formation of a dense, well-ordered self-assembled monolayer (SAM) is critical for achieving maximum hydrophobicity. Research on SAMs has shown that densely packed monolayers from a solution can lead to significantly higher contact angles (e.g., 126°) compared to less organized layers formed from a vapor phase (e.g., 72°) on the same substrate. dataphysics-instruments.com
The following data table illustrates typical water contact angles on various substrates before and after treatment with a generic propylsilane, representative of the effects of this compound.
| Substrate | Condition | Water Contact Angle (°) | Surface Character |
|---|---|---|---|
| Glass | Untreated | ~15 - 40 | Hydrophilic |
| Glass | Treated with Propylsilane | > 90 | Hydrophobic |
| Platinum | Untreated | ~40 | Hydrophilic |
| Platinum | Treated with SAM from Vapor | ~72 | Moderately Hydrophilic |
| Platinum | Treated with SAM from Solution | ~126 | Hydrophobic |
| Polypropylene | Untreated | ~90 | Hydrophobic |
| Polypropylene | Treated with Propylsilane Composite | ~160 | Superhydrophobic |
This second table presents findings on the effect of the concentration of a related silane, aminopropyltriethoxysilane (APTES), on the water contact angle of a treated glass surface, demonstrating a clear trend that can be extrapolated to this compound.
| APTES Concentration in Solution | Resulting Water Contact Angle on Glass (°) |
|---|---|
| 2% | 40° |
| 4% | 55° |
| 6% | 60° |
| 8% | 80° |
These data underscore the role of contact angle measurements in quantifying the transition from a hydrophilic to a hydrophobic surface upon treatment with silanes like this compound. The degree of hydrophobicity achieved is a direct result of the quality and density of the silane layer formed on the substrate.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are instrumental in exploring the electronic characteristics of Tris(1-methylethoxy)propylsilane, offering a foundational understanding of its reactivity and properties.
Density Functional Theory (DFT) for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful computational tool for investigating the intricate details of chemical reactions involving this compound. A primary area of study is its hydrolysis and condensation, which are fundamental to its function as a coupling agent. The hydrolysis of trialkoxysilanes, such as this compound, is a stepwise process, and the subsequent condensation reactions lead to the formation of siloxane bonds. vt.edu
DFT calculations help in determining the energetics of these reaction pathways. For instance, studies on similar alkoxysilanes reveal that hydrolysis and condensation occur concurrently in aqueous solutions, with the hydrolysis rate generally being faster under acidic conditions. researchgate.net The reaction mechanisms can be influenced by catalysts. For example, in the presence of an acid, the hydrolysis reaction is initiated by the protonation of an alkoxy group, followed by a nucleophilic attack by water. In contrast, under basic conditions, a direct nucleophilic attack by a hydroxide (B78521) ion on the silicon atom is the more probable route. vt.edu
| Parameter | Description | Typical Investigated Aspect |
| Reaction Pathway | Step-by-step mechanism of hydrolysis and condensation. | Identification of transition states and intermediates. |
| Activation Energy | The minimum energy required to initiate the reaction. | Comparison of catalyzed vs. uncatalyzed reaction barriers. |
| Reaction Enthalpy | The net energy change during the reaction. | Determination of whether the reaction is exothermic or endothermic. |
Prediction of Spectroscopic Parameters and Molecular Properties
Computational chemistry, particularly DFT, can predict various spectroscopic parameters and molecular properties of this compound. These predictions are invaluable for interpreting experimental data and for understanding the molecule's intrinsic characteristics.
Predicted properties often include vibrational frequencies (infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical spectra can be compared with experimental results to confirm the molecular structure and to understand how the electronic environment of the atoms changes during reactions like hydrolysis. nih.gov
Furthermore, quantum chemical calculations can determine a range of molecular properties that are crucial for understanding the reactivity and stability of this compound. These include:
Local Reactivity Descriptors: Fukui functions and Parr functions (Pk+ and Pk-) can pinpoint the most reactive sites within the molecule for nucleophilic and electrophilic attacks. nih.gov This is particularly useful for understanding which atoms are most likely to participate in the initial stages of hydrolysis and condensation.
| Property | Description | Significance |
| Vibrational Frequencies | Frequencies at which the molecule absorbs infrared or scatters Raman radiation. | Aids in the identification of functional groups and in monitoring chemical reactions. |
| NMR Chemical Shifts | The resonance frequency of a nucleus relative to a standard in a magnetic field. | Provides detailed information about the chemical environment of atoms (e.g., ¹H, ¹³C, ²⁹Si). nih.gov |
| Global Reactivity Indices | Parameters that describe the overall reactivity of the molecule. | Predicts the general chemical behavior (e.g., as an electrophile or nucleophile). nih.gov |
| Local Reactivity Indices | Parameters that indicate the reactivity of specific atoms or functional groups. | Identifies the most probable sites for chemical attack. nih.gov |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules and surfaces over time.
Modeling of Polymerization Processes and Chain Architectures
MD simulations are particularly useful for modeling the polymerization of this compound following its hydrolysis. These simulations can track the formation of siloxane (Si-O-Si) bonds as individual silanol (B1196071) molecules condense to form oligomers and eventually a cross-linked polymer network. By simulating the movement and interaction of many molecules simultaneously, MD can provide insights into the resulting polymer chain architecture. vt.edu
Simulation of Interfacial Interactions in Composite Systems
A key application of this compound is as a coupling agent to improve the adhesion between inorganic fillers (like silica) and organic polymer matrices. MD simulations are an excellent tool for studying the interactions at this interface. researchgate.net
Simulations can model the adsorption of this compound onto an inorganic surface, such as silica (B1680970). They can show how the silane (B1218182) molecules orient themselves on the surface and how the hydrolyzed silanols form covalent bonds with the surface hydroxyl groups. researchgate.net Furthermore, MD simulations can elucidate how the propyl chains of the silane interact with a polymer matrix, providing a molecular-level picture of the "bridge" that the coupling agent forms between the two materials. The shape of nanoparticles has been shown to significantly influence the interaction and adsorption of organic molecules on their surface. rsc.org Studies on similar systems have shown that the interaction of polymers with silica surfaces can be significantly enhanced through surface modification. researchgate.net
| Simulation Aspect | Information Gained | Relevance |
| Adsorption on Surfaces | Preferred orientation and binding sites of the silane on a substrate. | Understanding the initial step in surface modification. researchgate.net |
| Interfacial Bonding | Formation of covalent bonds between the silane and the substrate. | Elucidating the strength and nature of the adhesive bond. |
| Polymer-Silane Interaction | Interpenetration and entanglement of polymer chains with the silane's organic groups. | Explaining the improved mechanical properties of the composite. |
Theoretical Prediction of Chemical Reactivity and Stability
Theoretical methods can also be employed to predict the chemical reactivity and stability of this compound under various conditions. DFT calculations can be used to determine bond dissociation energies, providing a measure of the stability of different chemical bonds within the molecule. For example, the relative stability of the Si-O, Si-C, and C-H bonds can be assessed.
The reactivity of the molecule can be further explored by calculating reaction barriers for various potential reactions, not just hydrolysis. This could include thermal decomposition pathways or reactions with other chemical species present in a composite material. The insights gained from these theoretical predictions are crucial for understanding the long-term stability and performance of materials that incorporate this compound.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Silane (B1218182) Reactions
The functionalization and polymerization of alkoxysilanes like Tris(1-methylethoxy)propylsilane are fundamentally governed by the catalytic systems employed. The kinetics of polymerization, which involves hydrolysis and condensation reactions, are controlled by primary factors such as the choice of catalyst. mdpi.com Traditional processes often rely on metal catalysts, but the future lies in creating more efficient, selective, and sustainable alternatives.
An emerging area of significant interest is the use of earth-abundant, non-precious metal catalysts. Recent research has demonstrated a sustainable method for producing value-added silicon precursors using an air- and water-stable cobalt-based catalyst. acs.org This system facilitates the dehydrogenative coupling of hydrosilanes with alcohols, which are considered green solvents, under mild conditions such as room temperature. acs.org This approach not only produces silyl (B83357) ethers, which are key intermediates for materials like silicones, but also generates hydrogen gas, a clean energy source. acs.org Furthermore, such catalytic systems can be fine-tuned to control the selectivity between different reaction pathways, such as hydrosilylation or alkoxysilylation, by adjusting the solvent mixture. acs.org
Future research will likely focus on expanding the library of base-metal catalysts (e.g., iron, cobalt, nickel) for silane reactions, aiming to achieve even higher activity and selectivity under environmentally benign conditions. acs.org The development of catalysts that can operate efficiently in water-based systems or solvent-free conditions is a key goal for reducing the environmental footprint of silane processing.
Table 1: Comparison of Catalytic Systems for Alkoxysilane Synthesis
| Catalyst Type | Reactants | Solvents | Conditions | Key Advantages |
| Cobalt-Based Catalyst | Hydrosilanes, Alkenes | Alcohols | Room Temperature, 0.1 mol% catalyst | Sustainable, uses green solvents, produces H₂ as a byproduct, high selectivity. acs.org |
| Conventional Organometallic | Alkoxysilanes, Water | Organic Solvents (e.g., MEK, Acetone) | Varied | Established process. mdpi.com |
Tailoring this compound for Advanced Functional Materials
An important trend is the surface modification of nanomaterials to improve their dispersion and prevent aggregation in polymer matrices. mdpi.com Silane coupling agents are instrumental in this process, creating a stable interface that enhances the mechanical, thermal, and electrical properties of the resulting nanocomposites. mdpi.comresearchgate.net
A key area of future development is the precise tailoring of this silane to impart specific functionalities. For instance, research into modifying polylactide (PLA), a biodegradable polymer, with organosilicon compounds has shown significant promise. mdpi.com By incorporating specialized siloxanes, researchers have successfully increased the water contact angle of PLA surfaces by up to 39%, transforming the normally hydrophilic material into a hydrophobic one. mdpi.com This modification not only enhances moisture resistance but can also improve mechanical properties like impact strength without compromising tensile strength. mdpi.com
Future work will explore the synthesis of novel derivatives of this compound where the propyl group is replaced with other functional moieties. This will enable the creation of materials with tailored properties for specific applications, such as anti-icing surfaces, advanced coatings, and specialized biomedical devices. mdpi.com The goal is to gain extensive control over the final properties of modified polymer surfaces by strategically choosing the functional groups attached to the silane backbone. mdpi.com
Table 2: Effects of Organosilicon Modification on Polylactide (PLA) Properties
| Property | Neat PLA | Modified PLA (OSS-4OFP:2HEX:2TMOS) | Outcome |
| Tensile Strength | Reference Value | Increased by 25% | Improved mechanical strength. mdpi.com |
| Impact Strength | Reference Value | Increased by 20% | Enhanced durability. mdpi.com |
| Water Contact Angle | Baseline | Increased up to 39% | Successful hydrophobic modification. mdpi.com |
| Interlayer Adhesion (3D Printing) | Standard | Superior Interlayer Fusion | Improved structural integrity of printed parts. mdpi.com |
Integration in Sustainable Chemical Processes
The chemical industry is undergoing a significant shift towards sustainability, driven by regulatory pressures and consumer demand for environmentally friendly products. lucintel.com Silane coupling agents, including this compound, are central to this transition. lucintel.com A major trend is the development of green and sustainable solutions, such as low-Volatile Organic Compound (VOC) formulations, to meet stringent environmental standards. lucintel.commarketsandmarkets.com
A key research direction is the replacement of traditional solvent-based processes with more sustainable alternatives. The use of water-based formulations for applying silanes is a significant step forward, as it eliminates the need for volatile organic solvents. mdpi.com This approach is not only better for the environment but can also be applied to a wider range of substrates, including both siliceous and calcareous materials. mdpi.com
Furthermore, the sourcing of raw materials is a critical aspect of sustainability. Research into the direct synthesis of alkoxysilanes from biogenic and sustainable sources, such as silica (B1680970) derived from agricultural waste, presents a promising alternative to the energy-intensive carbothermal reduction process. umich.edu Computational tools are also being used to design and optimize sustainable materials by identifying combinations with a reduced environmental impact. medium.com The integration of this compound into a circular economy framework, where it is produced from renewable feedstocks and applied using green chemistry principles, represents a long-term goal for the industry. acs.org
Advanced Computational Materials Design and Predictive Analytics
Computational materials science has become an indispensable tool for accelerating the design and discovery of new materials. numberanalytics.comutexas.edu Instead of relying solely on time-consuming and costly physical experiments, researchers can now use computational methods to model the behavior of materials at the atomic and molecular levels. medium.com This is particularly relevant for silanes, where the vast number of possible chemical structures makes exhaustive experimental screening impractical. tandfonline.com
Techniques such as Molecular Dynamics (MD) and Density Functional Theory (DFT) are being used to simulate silane chemistry with high accuracy. utexas.edutandfonline.com MD simulations can model the interactions between silane molecules and surfaces, providing insights into adhesion mechanisms and predicting performance parameters like peak force for thousands of potential candidates. tandfonline.com This allows for the rapid screening of silanes to identify those with the most promising properties for a given application. tandfonline.com Multiscale analysis, which combines MD with continuum mechanics, can predict bulk properties like the thermal conductivity of silane-modified nanocomposites. doi.org
Another emerging trend is the application of machine learning (ML) to materials science. tandfonline.com By training ML models on data generated from MD simulations, researchers can develop predictive tools that can estimate the properties of new silane molecules almost instantly. tandfonline.com For example, a machine learning approach has been used to predict peak adhesion forces for over 84,000 different silane molecules, demonstrating the power of these techniques for high-throughput screening. tandfonline.com Future research will focus on refining these computational models to achieve even greater predictive accuracy and on integrating them into automated workflows for the de novo design of advanced functional materials based on the this compound structure. mpie.de
Table 3: Computational Methods in Silane Research
| Method | Application | Key Insights |
| Molecular Dynamics (MD) | Simulating silane-surface interactions; analyzing interfacial thermal transport. tandfonline.comdoi.org | Predicts adhesion forces; classifies failure mechanisms; reveals how functional groups enhance thermal conductance. tandfonline.comdoi.org |
| Density Functional Theory (DFT) | Modeling thermochemistry of silane reactions (hydrolysis, condensation). researchgate.net | Provides accurate thermodynamic values for reactions in gas phase and solution; compares different functional methods. researchgate.net |
| Machine Learning (ML) | Predicting performance of a large chemical space of silane molecules. tandfonline.com | Enables high-throughput screening and optimization by predicting properties based on molecular structure. tandfonline.com |
| Kinetic Monte Carlo (kMC) | Simulating chemical vapor deposition (CVD) processes for silicon growth from silane gas. rsc.org | Predicts epitaxial growth rates under different temperatures and conditions, guiding experimental design. rsc.org |
Q & A
Q. What safety protocols are critical when handling this compound in air-sensitive reactions?
- Methodology : Employ gloveboxes or Schlenk lines for transfers. Use flame-resistant lab coats and silicone-free gloves to prevent permeation. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Emergency showers and eyewash stations must be accessible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
